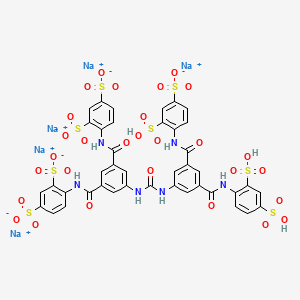
NF449 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids and bases, along with various organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of NF449 Sodium Salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in crystalline form and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
NF449 Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for its primary applications.
Reduction: Reduction reactions are also possible but are not typically utilized in its primary research applications.
Substitution: The sulfonic acid groups can participate in substitution reactions, which can be useful for modifying the compound for specific research purposes
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids like sulfuric acid, bases like sodium hydroxide, and various organic solvents such as dimethyl sulfoxide (DMSO) and water .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield modified analogs of this compound with different functional groups .
Scientific Research Applications
NF449 Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a selective antagonist in studies involving purinergic receptors.
Biology: Employed in research on platelet aggregation and thrombosis due to its ability to inhibit P2X1 receptors
Medicine: Investigated for its potential therapeutic applications in conditions involving excessive platelet aggregation and other cardiovascular diseases
Industry: Utilized in the development of new drugs targeting purinergic receptors and related pathways
Mechanism of Action
NF449 Sodium Salt exerts its effects by selectively inhibiting the P2X1 purinergic receptor. This inhibition prevents the receptor from binding to its natural ligand, adenosine triphosphate (ATP), thereby blocking the downstream signaling pathways involved in platelet aggregation and other cellular processes . The compound also interacts with the Gsα-subunit of G proteins, further modulating cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Suramin: The parent compound from which NF449 Sodium Salt is derived.
NF023: Another suramin analog with fewer sulfonic acid groups.
PPADS: A related compound with different receptor selectivity .
Uniqueness
This compound is unique due to its high selectivity and potency for the P2X1 receptor, making it one of the most effective known antagonists for this receptor. Its ability to inhibit platelet aggregation without significantly affecting other purinergic receptors highlights its specificity and potential therapeutic value .
Properties
Molecular Formula |
C41H27N6Na5O29S8 |
|---|---|
Molecular Weight |
1439.2 g/mol |
IUPAC Name |
pentasodium;4-[[3-[(2,4-disulfonatophenyl)carbamoyl]-5-[[3-[(2,4-disulfophenyl)carbamoyl]-5-[(2-sulfo-4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzene-1,3-disulfonate |
InChI |
InChI=1S/C41H32N6O29S8.5Na/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76;;;;;/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;/q;5*+1/p-5 |
InChI Key |
PHCBPKWKKHYRSA-UHFFFAOYSA-I |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


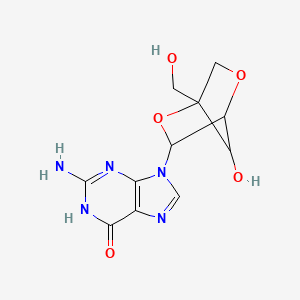
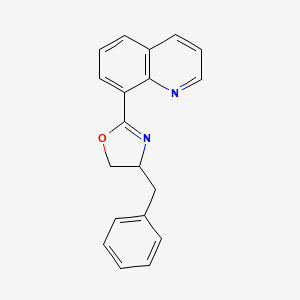
![1-(4-chlorophenyl)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}urea](/img/structure/B15156975.png)

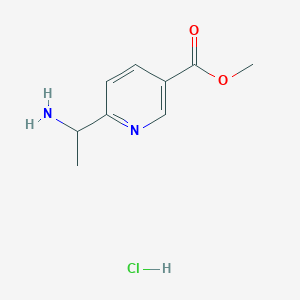
![(R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15156985.png)
![2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B15156986.png)

![1-(Tert-butoxycarbonyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15157007.png)
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B15157010.png)
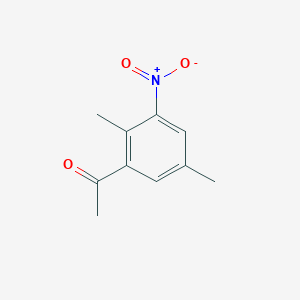
![2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B15157028.png)
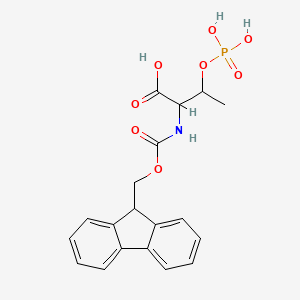
![3-Chloro-2-(5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine](/img/structure/B15157047.png)
